1-(2-Methylprop-2-enyl)indole-2,3-dione
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Overview
Description
1-(2-Methylprop-2-enyl)indole-2,3-dione is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-enyl)indole-2,3-dione typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring system. For this compound, the reaction involves the use of 2-methylprop-2-enyl hydrazine and an appropriate diketone precursor under reflux conditions with acetic acid and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylprop-2-enyl)indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can convert the diketone moiety into diols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties.
Scientific Research Applications
1-(2-Methylprop-2-enyl)indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-enyl)indole-2,3-dione involves its interaction with various molecular targets. The indole ring system can interact with enzymes, receptors, and other proteins, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione: A simpler indole derivative with similar chemical properties.
1-Methylindole-2,3-dione: Another derivative with a methyl group at the nitrogen position.
2-Methylindole-3-dione: A compound with a methyl group at the second position of the indole ring.
Uniqueness
1-(2-Methylprop-2-enyl)indole-2,3-dione is unique due to the presence of the 2-methylprop-2-enyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBDXXUUQMKNFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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